![molecular formula C19H17ClN4O2S B2592705 N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-68-7](/img/structure/B2592705.png)
N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Description
N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as CPI-455, is a novel small molecule inhibitor that has shown promising results in scientific research applications.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Several studies have focused on the synthesis and characterization of novel heterocyclic compounds incorporating the phenyl-imidazole moiety. For example, one study reported the synthesis of pyrazole- and isoxazole-based heterocycles, exhibiting antiviral activity against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011). Another study synthesized quinazoline derivatives as potential antimicrobial agents, highlighting their effectiveness against various bacterial and fungal strains (Desai et al., 2007).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potentials of compounds featuring the chlorophenyl-imidazole structure. Compounds synthesized from reactions involving phenylisothiocyanate showed significant antimicrobial properties (Desai et al., 2011). Additionally, novel thiadiazoles and thiazoles incorporating the pyrazole moiety were prepared, demonstrating promising anticancer activity against breast carcinoma cell lines (Gomha et al., 2014).
Anticancer Potential
The anticancer potential of related compounds has been evaluated, revealing that certain synthesized derivatives possess concentration-dependent cellular growth inhibitory effects, particularly against breast carcinoma cell lines (Gomha et al., 2014). This highlights the potential for developing novel anticancer agents based on the chlorophenyl-imidazole backbone.
Electrochemical and Electrochromic Properties
Compounds derived from the chlorophenyl-imidazole structure have been investigated for their electrochemical and electrochromic properties. A study focused on the synthesis and characterization of novel donor–acceptor type monomers, which showed good electrochemical activity and the potential for color change applications in electrochromic devices (Hu et al., 2013).
Isozyme-Selective Heme Oxygenase Inhibitors
Imidazole-dioxolane compounds, structurally distinct from metalloporphyrin HO inhibitors, were synthesized and found to be highly selective for the HO-1 isozyme, offering a novel approach to isozyme-selective heme oxygenase inhibition (Vlahakis et al., 2006).
properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-6-8-15(9-7-14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFBDLGOHGBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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